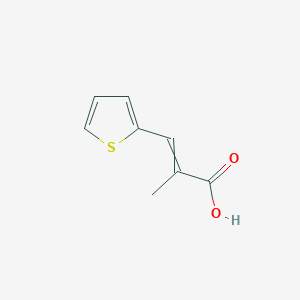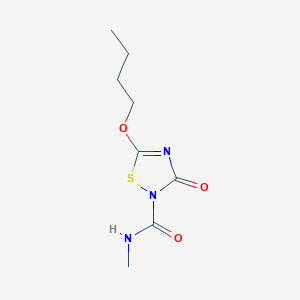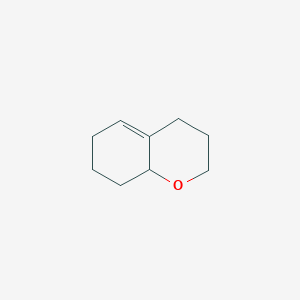![molecular formula C17H19ClO B8612797 8-(4-Chlorophenyl)spiro[4.5]dec-8-ene-9-carbaldehyde](/img/structure/B8612797.png)
8-(4-Chlorophenyl)spiro[4.5]dec-8-ene-9-carbaldehyde
概要
説明
8-(4-Chlorophenyl)spiro[4.5]dec-8-ene-9-carbaldehyde is a chemical compound characterized by its unique spirocyclic structure. This compound features a spiro[4.5]decane core with a 4-chlorophenyl group and an aldehyde functional group. The presence of the spirocyclic structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chlorophenyl)spiro[4.5]dec-8-ene-9-carbaldehyde typically involves multi-step organic reactions. One common approach is the spirocyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
8-(4-Chlorophenyl)spiro[4.5]dec-8-ene-9-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Halogenation or other substitution reactions at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 8-(4-Chlorophenyl)spiro[4.5]dec-7-ene-7-carboxylic acid.
Reduction: Formation of 8-(4-Chlorophenyl)spiro[4.5]dec-7-ene-7-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
8-(4-Chlorophenyl)spiro[4.5]dec-8-ene-9-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 8-(4-Chlorophenyl)spiro[4.5]dec-8-ene-9-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The spirocyclic structure may also influence the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-: Another spirocyclic compound with different substituents.
(1S,4R,5S)-1-Methyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene-8-carbaldehyde: A similar compound with a different functional group arrangement.
Uniqueness
8-(4-Chlorophenyl)spiro[4.5]dec-8-ene-9-carbaldehyde is unique due to the presence of the 4-chlorophenyl group and the aldehyde functional group, which confer distinct chemical reactivity and potential biological activity compared to other spirocyclic compounds.
特性
分子式 |
C17H19ClO |
|---|---|
分子量 |
274.8 g/mol |
IUPAC名 |
8-(4-chlorophenyl)spiro[4.5]dec-8-ene-9-carbaldehyde |
InChI |
InChI=1S/C17H19ClO/c18-15-5-3-13(4-6-15)16-7-10-17(8-1-2-9-17)11-14(16)12-19/h3-6,12H,1-2,7-11H2 |
InChIキー |
VQHKPFNCDCDPOU-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(C1)CCC(=C(C2)C=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]-1H-1,2,4-triazole](/img/structure/B8612737.png)


![N-Benzyl-6-[(but-3-yn-1-yl)oxy]hexan-1-amine](/img/structure/B8612760.png)




![3,7-dichlorobenzo[e][1,2,4]triazine](/img/structure/B8612817.png)



